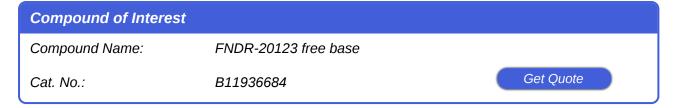


Application Notes and Protocols for FNDR-20123 Free Base

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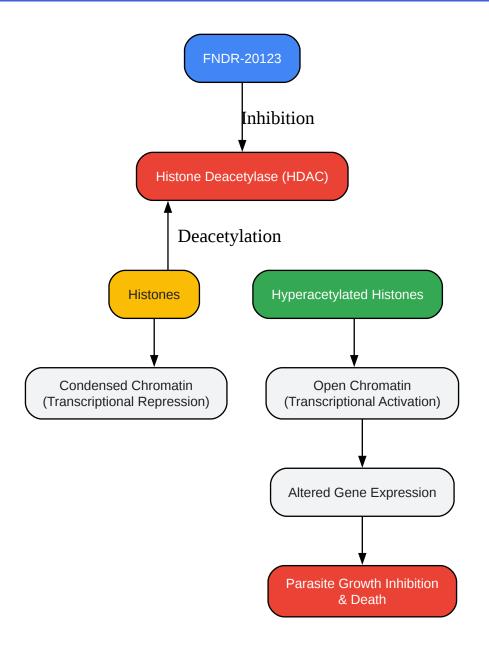
Introduction

FNDR-20123 is a first-in-class, orally active, and potent pan-histone deacetylase (HDAC) inhibitor.[1][2][3][4][5][6] It has demonstrated significant anti-malarial activity against the human malaria parasite Plasmodium falciparum.[2][7][8][9] FNDR-20123 inhibits both Plasmodium and human HDACs at nanomolar concentrations, making it a valuable tool for studying the role of histone acetylation in various biological processes, particularly in the context of malaria pathogenesis and drug development.[1][2][3][4][5][6][10] This document provides detailed application notes and experimental protocols for the use of **FNDR-20123 free base** in a research setting.

Mechanism of Action

FNDR-20123 exerts its anti-malarial effects by inhibiting the activity of histone deacetylases.[2] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, FNDR-20123 promotes a state of histone hyperacetylation, which results in a more open chromatin structure and altered gene expression in the parasite.[11] This disruption of epigenetic regulation is detrimental to the parasite's growth and survival. FNDR-20123 has been shown to be active against both the asexual blood stages and the sexual gametocyte stages of P. falciparum, suggesting its potential to both treat malaria and block its transmission. [1][4][5][8][9]





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Caption: Signaling pathway of FNDR-20123 in *P. falciparum*.

Data Presentation In Vitro Activity of FNDR-20123



Target	IC50 (nM)	Reference
Plasmodium falciparum HDAC	31	[1][3][4][5][6][10]
Human HDACs (HeLa Nuclear Extract)	3	[1][4][5][8][10]
P. falciparum Asexual Blood Stage (3D7)	41	[1][4][5][8][9]
P. falciparum Male Gametocytes	190	[1][4][5][8][9]
P. falciparum Female Gametocytes	>5000	[8]

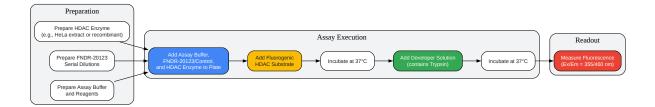
Human HDAC Isoform Selectivity of FNDR-20123

HDAC Isoform	IC50 (nM)	Reference
HDAC1	25	[1][4][5]
HDAC2	29	[1][4][5]
HDAC3	2	[1][4][5]
HDAC6	11	[1][4][5]
HDAC8	282	[1][4][5]

Experimental Protocols HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available HDAC activity assay kits and general fluorometric HDAC assay principles.





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Caption: Workflow for a fluorometric HDAC activity assay.

Materials:

FNDR-20123 free base

- HDAC Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- HDAC enzyme source (e.g., HeLa nuclear extract or purified recombinant HDAC)
- Developer solution (containing a protease like trypsin)
- 96-well black, clear-bottom assay plates
- Fluorescence plate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of FNDR-20123 in DMSO. For in vivo studies, FNDR-20123 was dissolved in 100% DMSO.[9] For in vitro assays, further dilution in assay buffer is required.

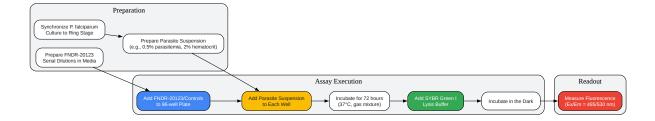


- Prepare serial dilutions of FNDR-20123 in HDAC Assay Buffer. Include a DMSO-only control.
- Dilute the HDAC enzyme to the desired concentration in HDAC Assay Buffer.
- Assay Reaction:
 - To each well of a 96-well plate, add the following in order:
 - HDAC Assay Buffer
 - FNDR-20123 dilution or control
 - Diluted HDAC enzyme
 - Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
 - Mix gently and incubate the plate at 37°C for 30-60 minutes.
- Development and Measurement:
 - Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
 - Incubate the plate at 37°C for 15-30 minutes.
 - Measure the fluorescence using a plate reader with excitation at ~355 nm and emission at ~460 nm.
- Data Analysis:
 - Subtract the background fluorescence (wells with no enzyme).
 - Calculate the percent inhibition for each concentration of FNDR-20123 relative to the DMSO control.
 - Determine the IC50 value by fitting the data to a dose-response curve.



P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)

This protocol is based on the widely used SYBR Green I fluorescence assay for measuring parasite proliferation.[7]



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Caption: Workflow for the asexual blood stage growth inhibition assay.

Materials:

- FNDR-20123 free base
- P. falciparum culture (e.g., 3D7 or Dd2 strain)
- Human red blood cells
- Complete parasite culture medium (e.g., RPMI-1640 with supplements)
- SYBR Green I nucleic acid stain
- Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)



- 96-well black, clear-bottom tissue culture plates
- Fluorescence plate reader

Procedure:

- Preparation:
 - Prepare serial dilutions of FNDR-20123 in complete culture medium in a 96-well plate.
 Include positive (e.g., chloroquine) and negative (DMSO) controls.
 - Synchronize the P. falciparum culture to the ring stage.
 - Prepare a parasite suspension with 0.5-1% parasitemia and 2% hematocrit in complete culture medium.
- Assay Incubation:
 - Add the parasite suspension to each well of the plate containing the drug dilutions.
 - Incubate the plate for 72 hours at 37°C in a modular incubation chamber with a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).
- Lysis and Staining:
 - o Prepare the SYBR Green I lysis buffer.
 - Add the SYBR Green I lysis buffer to each well.
 - Incubate the plate in the dark at room temperature for at least 1 hour (or overnight at 4°C).
- Measurement and Analysis:
 - Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
 - Calculate the percent inhibition of parasite growth for each FNDR-20123 concentration compared to the DMSO control.



• Determine the IC50 value by plotting the data in a dose-response curve.

P. falciparum Gametocyte Viability Assay

This protocol is a generalized approach for assessing the effect of compounds on the viability of mature stage V gametocytes.



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Caption: Workflow for the gametocyte viability assay.

Materials:

- FNDR-20123 free base
- Mature P. falciparum stage V gametocyte culture
- Complete parasite culture medium
- Gametogenesis activation solution (e.g., RPMI 1640, pH 8.0, with xanthurenic acid)
- Reagents for viability readout (e.g., Giemsa stain, fluorescent dyes, or metabolic indicators)
- · 96-well plates
- Microscope or flow cytometer



Procedure:

- Gametocyte Preparation and Treatment:
 - Culture and purify mature stage V gametocytes.
 - Incubate the gametocytes with serial dilutions of FNDR-20123 for a predetermined period (e.g., 24 or 48 hours).
- Gametogenesis Activation:
 - Activate gametogenesis by, for example, a temperature drop and the addition of gametogenesis activation solution.
- Viability Assessment:
 - Male Gametocyte Viability (Exflagellation): Observe and count the number of exflagellation centers (male gametes emerging from red blood cells) under a microscope.
 - Female Gametocyte Viability: Assess the viability of female gametocytes using specific markers and flow cytometry or by observing their ability to form zygotes after fertilization.
 - Metabolic Viability: Alternatively, use a metabolic indicator dye to assess the overall metabolic activity of the gametocyte population.
- Data Analysis:
 - Calculate the percent inhibition of gametocyte viability or function for each FNDR-20123 concentration.
 - Determine the IC50 value.

Ordering Information

FNDR-20123 free base can be ordered from various chemical suppliers specializing in research chemicals and biochemicals. When ordering, please ensure to request the free base form for direct use in the described research applications. A Safety Data Sheet (SDS) should be requested from the supplier and reviewed before handling the compound.



Disclaimer: This document is intended for informational purposes for research professionals. All experiments should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety guidelines and institutional protocols. The provided protocols are examples and may require optimization for specific experimental conditions.

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